molecular formula C22H24N2O4S B2598592 3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896609-31-7

3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2598592
CAS No.: 896609-31-7
M. Wt: 412.5
InChI Key: BLNGQTBERIQYPF-UHFFFAOYSA-N
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Description

This compound features a 3,4,5-trimethoxy-substituted benzamide core linked via an ethyl chain to a 1,3-thiazole ring bearing a 4-methylphenyl substituent. Its synthesis likely involves coupling of 3,4,5-trimethoxybenzoyl chloride with a thiazole-ethylamine intermediate under basic conditions, analogous to methods described for related compounds (e.g., ).

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-14-5-7-15(8-6-14)22-24-17(13-29-22)9-10-23-21(25)16-11-18(26-2)20(28-4)19(12-16)27-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNGQTBERIQYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, methanol, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Activity

  • Benzamide Ring :

    • Methoxy vs. Hydroxy : The trimethoxy group in the target compound increases lipophilicity compared to THHEB’s trihydroxy groups, which exhibit superior antioxidant activity due to hydrogen-donating capacity . Methoxy groups may favor enzyme inhibition (e.g., tyrosinase) by enhancing hydrophobic interactions .
    • Electron-Withdrawing Groups : The chloro-substituted analog () shows stronger binding to targets like sulfonyl receptors due to electron withdrawal, contrasting with the methyl group’s electron-donating effect in the target compound .
  • Thiazole Ring :

    • 4-Methylphenyl vs. 4-Chlorophenyl : The methyl group in the target compound improves metabolic stability, whereas chloro-substituted analogs may exhibit higher affinity for halogen-bonding pockets in enzymes .
    • Heterocyclic Hybrids : Compounds like 9c () and 9g () incorporate triazole or sulfanyl groups, broadening interaction profiles (e.g., α-glucosidase inhibition) .
  • Linker Modifications :

    • Ethyl chains (target compound) balance flexibility and rigidity, optimizing binding pocket accommodation. Methoxyethyl linkers () enhance solubility but may reduce target specificity .

Biological Activity

3,4,5-Trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N2O4SC_{22}H_{25}N_2O_4S, with a molecular weight of approximately 466.5 g/mol. Its structure includes a benzamide core substituted with trimethoxy and thiazole moieties, which are believed to contribute to its biological activity.

The specific mechanisms of action for this compound are not fully elucidated; however, related compounds have demonstrated various biological effects:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit carbonic anhydrases (CAs), with reported IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating potential therapeutic applications in cancer treatment due to selective inhibition of tumor-associated enzymes .
  • Cellular Effects : Compounds with similar structures have exhibited neuroprotective effects by preventing oxidative stress-induced cell death. The influence on cellular pathways suggests that this compound may interact with key biomolecules.

Biological Activities

Research has indicated that derivatives of this compound may possess the following biological activities:

  • Antimicrobial Activity : Related thiazole-benzamide compounds have shown significant antibacterial properties against strains such as Staphylococcus aureus and Klebsiella pneumoniae .
  • Anticancer Properties : Compounds similar in structure have been evaluated for their ability to induce apoptosis in cancer cell lines (e.g., MDA-MB-231), with substantial increases in apoptotic markers observed .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or structurally similar to this compound:

Study Findings
Study on CA InhibitionReported significant inhibition against CA IX with selectivity over CA II .
Apoptosis InductionCompound 4e induced a 22-fold increase in apoptotic cells compared to control in MDA-MB-231 cells .
Antibacterial ActivityCompounds exhibited over 80% inhibition against S. aureus at 50 µg/mL concentration .

Q & A

Q. How to validate the compound’s mechanism of action in cancer models?

  • Methodological Answer :
  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).
  • CRISPR-Cas9 knockout : Validate target genes (e.g., Bcl-2, p53) in isogenic cell lines.
  • In vivo PET imaging : Use radiolabeled analogs (e.g., 11C-labeled ) to track tumor uptake and biodistribution .

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